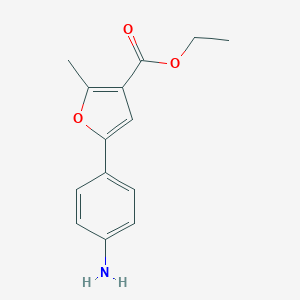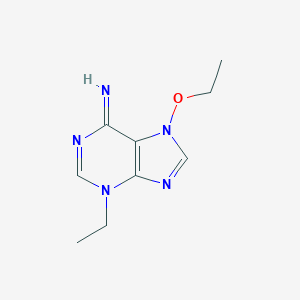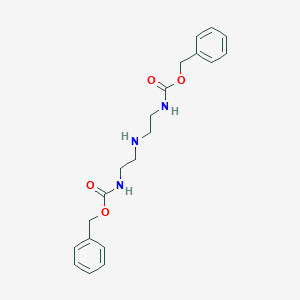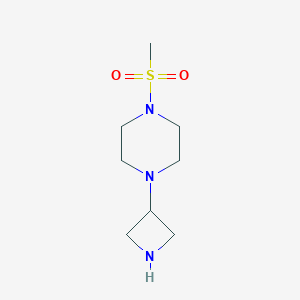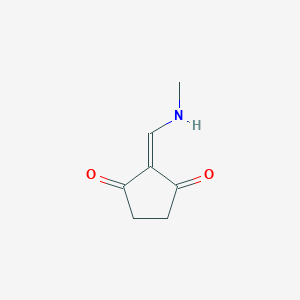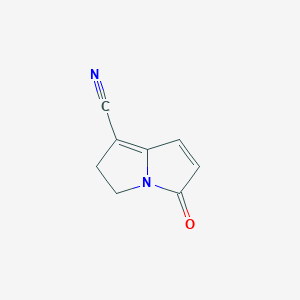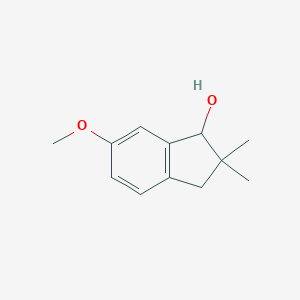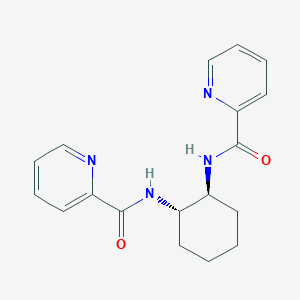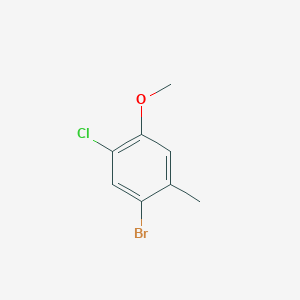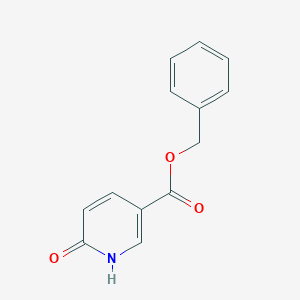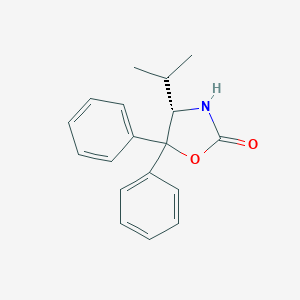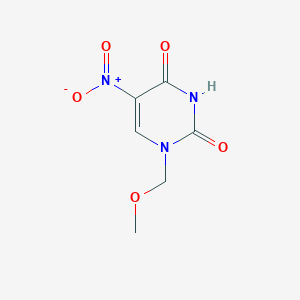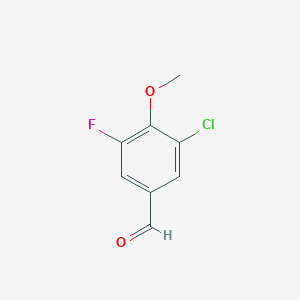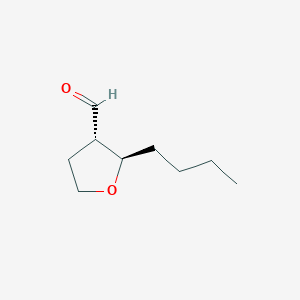
(2R,3S)-2-butyloxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-butyloxolane-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxolane aldehydes and has a molecular formula of C7H12O2.
Mechanism Of Action
The mechanism of action of (2R,3S)-2-butyloxolane-3-carbaldehyde is not fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Studies have shown that (2R,3S)-2-butyloxolane-3-carbaldehyde exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins. It has also been shown to have a chiral effect, making it a potential building block for the synthesis of pharmaceuticals.
Advantages And Limitations For Lab Experiments
One advantage of using (2R,3S)-2-butyloxolane-3-carbaldehyde in lab experiments is its ability to exhibit anti-inflammatory properties. However, one limitation is its potential toxicity, which must be carefully considered when using the compound in experiments.
Future Directions
There are several future directions for the study of (2R,3S)-2-butyloxolane-3-carbaldehyde. One potential direction is the development of novel synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3S)-2-butyloxolane-3-carbaldehyde and its potential applications in the treatment of inflammatory diseases. Finally, the compound's potential as a chiral building block for the synthesis of pharmaceuticals should be further explored.
Conclusion
In conclusion, (2R,3S)-2-butyloxolane-3-carbaldehyde is a chemical compound that has potential applications in various fields. Its anti-inflammatory properties and chiral effects make it a promising candidate for the treatment of inflammatory diseases and the synthesis of pharmaceuticals. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
The synthesis of (2R,3S)-2-butyloxolane-3-carbaldehyde can be achieved through the reaction of 2-butyloxolane with chloroacetaldehyde followed by hydrolysis. This reaction yields (2R,3S)-2-butyloxolane-3-carbaldehyde as a colorless liquid with a boiling point of 129-130°C.
Scientific Research Applications
(2R,3S)-2-butyloxolane-3-carbaldehyde has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential as a chiral building block in the synthesis of pharmaceuticals.
properties
CAS RN |
175521-61-6 |
|---|---|
Product Name |
(2R,3S)-2-butyloxolane-3-carbaldehyde |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(2R,3S)-2-butyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-9-8(7-10)5-6-11-9/h7-9H,2-6H2,1H3/t8-,9-/m1/s1 |
InChI Key |
RYMOAIKJDNASOF-RKDXNWHRSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@H](CCO1)C=O |
SMILES |
CCCCC1C(CCO1)C=O |
Canonical SMILES |
CCCCC1C(CCO1)C=O |
synonyms |
3-Furancarboxaldehyde, 2-butyltetrahydro-, (2R-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



